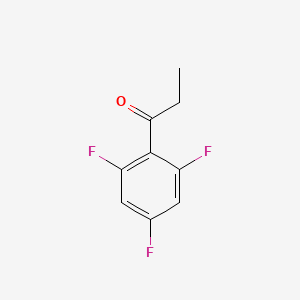

1-(2,4,6-Trifluorophenyl)propan-1-one

Descripción general

Descripción

1-(2,4,6-Trifluorophenyl)propan-1-one is an aromatic organic compound with the chemical formula C9H7F3OThis compound is characterized by the presence of three fluorine atoms attached to the benzene ring, making it a trifluorinated derivative of propiophenone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trifluorophenyl)propan-1-one can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems and optimized reaction conditions ensures consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4,6-Trifluorophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: 2,4,6-Trifluorobenzoic acid.

Reduction: 1-(2,4,6-Trifluorophenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C9H7F3O

Molecular Weight : 188.15 g/mol

IUPAC Name : 1-(2,4,6-Trifluorophenyl)propan-1-one

CAS Number : 220228-07-9

The presence of three fluorine atoms on the phenyl ring enhances the compound's lipophilicity and reactivity, making it a valuable building block in organic synthesis.

Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group allows for diverse chemical reactions such as:

- Nucleophilic Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

- Reagent in Organic Reactions : It is utilized in several organic reactions due to its high reactivity.

Biology

Research has indicated that this compound exhibits potential biological activities. Studies have focused on its:

- Cytotoxic Effects : Related compounds have shown significant cytotoxicity against cancer cell lines (e.g., MCF-7), indicating potential applications in cancer therapy.

- Enzyme Interactions : The compound may interact with specific enzymes and receptors, influencing their activity and function.

Medicine

The compound is being explored as a pharmaceutical intermediate. Its structural analogs have demonstrated promising results in pharmacological studies:

- Anticancer Properties : Certain derivatives exhibit higher cytotoxicity than established chemotherapeutics like Tamoxifen.

- Potential for Drug Development : Ongoing research aims to evaluate its efficacy and safety as a therapeutic agent.

Industrial Applications

This compound is used in the production of advanced materials and specialty chemicals. Its applications include:

- Agrochemicals : The compound is studied for its potential use in developing new agrochemical products.

- Specialty Chemicals : It plays a role in synthesizing various specialty chemicals utilized across different industries.

Case Studies

Several studies have evaluated the biological activity and therapeutic potential of compounds related to this compound:

| Study Focus | Objective | Methodology | Findings |

|---|---|---|---|

| Anticancer Activity | Evaluate cytotoxic potential | MTT assay on MCF-7 cells | Certain derivatives showed IC50 values lower than traditional chemotherapeutics |

| Enzyme Interaction | Assess interaction with enzymes | In vitro assays | Identified significant changes in enzyme activity upon treatment |

| Pharmacological Evaluation | Investigate therapeutic effects | Animal model studies | Demonstrated brain penetration and stabilization of microtubules |

Mecanismo De Acción

The mechanism of action of 1-(2,4,6-Trifluorophenyl)propan-1-one involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(2,3,6-Trifluorophenyl)propan-2-one: Similar in structure but with different fluorine atom positions.

2,3,6-Trifluoropropiophenone: Another trifluorinated derivative with distinct properties.

Uniqueness: 1-(2,4,6-Trifluorophenyl)propan-1-one is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from other trifluorinated derivatives .

Actividad Biológica

1-(2,4,6-Trifluorophenyl)propan-1-one, a compound characterized by its trifluorophenyl moiety, has garnered attention for its diverse biological activities. This article examines its pharmacological potential, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is a ketone with the chemical formula . The trifluoromethyl group enhances its lipophilicity and biological activity by modulating electronic properties and sterics.

Research indicates that this compound exhibits significant effects on microtubule stabilization. Microtubules are critical components of the cytoskeleton involved in various cellular processes, including mitosis and intracellular transport. Compounds that stabilize microtubules have been explored for their therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.

Microtubule Stabilization

In studies involving transgenic mouse models of tauopathies, it was demonstrated that this compound could effectively increase acetylated tubulin (AcTub) levels in the central nervous system (CNS). This elevation indicates enhanced microtubule stability, which is beneficial for neuronal health and function .

Table 1: Effects of this compound on AcTub Levels

| Concentration (μM) | AcTub Levels (Fold Change) |

|---|---|

| 0.1 | 2.5 |

| 1 | 4.0 |

| 10 | 6.3 |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. A study demonstrated that derivatives of this compound exhibited selective activity against Chlamydia species. The presence of the trifluoromethyl group was crucial for enhancing the antibacterial activity of these compounds .

Table 2: Antimicrobial Efficacy of Trifluorinated Derivatives

| Compound | Pathogen | IC50 (μg/mL) |

|---|---|---|

| Compound A | Chlamydia trachomatis | 5.2 |

| Compound B | Neisseria meningitidis | 64 |

| Compound C | Haemophilus influenzae | 32 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the trifluoromethyl group significantly influences the biological activity of the compound. Variations in substituents on the phenyl ring alter the potency and selectivity against various pathogens. For instance, replacing the trifluoromethyl group with other electron-withdrawing groups often resulted in diminished activity .

Case Studies

Case Study 1: Alzheimer's Disease Model

In a controlled study involving a tau transgenic mouse model, administration of this compound showed promising results in stabilizing microtubules and reducing tau pathology over a treatment period of four weeks. The treated mice exhibited improved cognitive function compared to control groups .

Case Study 2: Antichlamydial Activity

Another investigation focused on the antichlamydial properties of derivatives based on this compound. The study found that specific modifications to the structure led to compounds with significant inhibitory effects on Chlamydia infections in vitro without notable toxicity to host cells .

Propiedades

IUPAC Name |

1-(2,4,6-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-2-8(13)9-6(11)3-5(10)4-7(9)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIWCYLHECDQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380743 | |

| Record name | 1-(2,4,6-Trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-69-5 | |

| Record name | 1-(2,4,6-Trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.